molecular formula C6H10N2O2 B096060 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one CAS No. 15900-26-2

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one

Cat. No.: B096060
CAS No.: 15900-26-2
M. Wt: 142.16 g/mol
InChI Key: ZAWTZALBLQKRAW-UHFFFAOYSA-N
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Description

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is a heterocyclic compound containing an oxazole ring with an amino group at the second position and an isopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-methylpropan-1-ol with cyanogen bromide can yield the desired oxazole derivative. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The amino group and isopropyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce more saturated heterocycles.

Scientific Research Applications

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to enhance their properties.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-methyl-1,3-oxazol-4(5H)-one: Similar structure with a methyl group instead of an isopropyl group.

    2-amino-5-ethyl-1,3-oxazol-4(5H)-one: Similar structure with an ethyl group instead of an isopropyl group.

    2-amino-5-tert-butyl-1,3-oxazol-4(5H)-one: Similar structure with a tert-butyl group instead of an isopropyl group.

Uniqueness

2-amino-5-isopropyl-1,3-oxazol-4(5H)-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules

Properties

IUPAC Name

2-amino-5-propan-2-yl-1,3-oxazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-3(2)4-5(9)8-6(7)10-4/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWTZALBLQKRAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N=C(O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406925
Record name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15900-26-2
Record name 2-amino-5-isopropyl-1,3-oxazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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